molecular formula C11H18N2O B2921387 N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411272-23-4

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No. B2921387
CAS RN: 2411272-23-4
M. Wt: 194.278
InChI Key: QPPSIUNQXUUMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition and decreased excitability. This has potential applications in the treatment of epilepsy, addiction, and other neurological disorders.

Mechanism of Action

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide increases the levels of GABA in the brain, leading to increased inhibition and decreased excitability. This has the potential to reduce seizures, reduce drug-seeking behavior, and improve mood disorders.
Biochemical and Physiological Effects:
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, it has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to increase the levels of certain neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, which makes it a convenient drug for use in animal models. However, one limitation of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is its relatively short half-life, which requires frequent dosing in order to maintain therapeutic levels.

Future Directions

There are a number of potential future directions for research on N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where increased GABA levels may help to protect neurons from damage. Additionally, there is interest in developing more potent and longer-lasting inhibitors of GABA transaminase, which may have greater therapeutic potential.

Synthesis Methods

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of N-(cyclopropylmethyl)pyrrolidine with acryloyl chloride in the presence of a base, or the reaction of N-(cyclopropylmethyl)pyrrolidine with maleic anhydride followed by decarboxylation. These methods have been optimized to produce high yields of pure N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide.

Scientific Research Applications

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied in animal models and has shown promise as a potential therapeutic agent for a variety of neurological disorders. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy, and in reducing drug-seeking behavior in animal models of addiction. It has also been shown to have potential applications in the treatment of anxiety, depression, and other mood disorders.

properties

IUPAC Name

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-11(14)12-10-5-6-13(8-10)7-9-3-4-9/h2,9-10H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPSIUNQXUUMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.